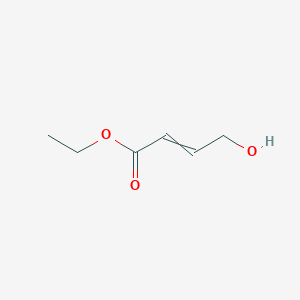
Ethyl 4-hydroxybutenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2E)-4-hydroxybut-2-enoate: is an organic compound belonging to the ester family. It is characterized by the presence of an ethyl group attached to a hydroxybutenoate moiety. This compound is known for its applications in various chemical reactions and its utility in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl (2E)-4-hydroxybut-2-enoate can be synthesized through the esterification of 4-hydroxybut-2-enoic acid with ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In industrial settings, the production of ethyl (2E)-4-hydroxybut-2-enoate involves the continuous esterification process. This method employs a fixed-bed reactor where the reactants are passed over a solid acid catalyst. The reaction is conducted at elevated temperatures and pressures to achieve high yields and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl (2E)-4-hydroxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 4-oxobut-2-enoate.
Reduction: The double bond in the butenoate moiety can be reduced to form ethyl 4-hydroxybutanoate.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the double bond.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed:
Oxidation: Ethyl 4-oxobut-2-enoate.
Reduction: Ethyl 4-hydroxybutanoate.
Substitution: Ethyl 4-halo-but-2-enoate.
Applications De Recherche Scientifique
Ethyl (2E)-4-hydroxybut-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: Ethyl (2E)-4-hydroxybut-2-enoate is employed in the production of polymers, resins, and coatings due to its reactivity and functional groups.
Mécanisme D'action
The mechanism of action of ethyl (2E)-4-hydroxybut-2-enoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins involved in metabolic processes, influencing their activity and function.
Pathways Involved: It participates in various biochemical pathways, including ester hydrolysis and oxidation-reduction reactions, leading to the formation of different metabolites.
Comparaison Avec Des Composés Similaires
Ethyl (2E)-4-hydroxybut-2-enoate can be compared with other similar compounds, such as:
Ethyl 4-hydroxybutanoate: This compound lacks the double bond present in ethyl (2E)-4-hydroxybut-2-enoate, resulting in different reactivity and applications.
Ethyl 4-oxobut-2-enoate: This compound has a carbonyl group instead of a hydroxy group, leading to distinct chemical properties and uses.
Uniqueness: Ethyl (2E)-4-hydroxybut-2-enoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C6H10O3 |
|---|---|
Poids moléculaire |
130.14 g/mol |
Nom IUPAC |
ethyl 4-hydroxybut-2-enoate |
InChI |
InChI=1S/C6H10O3/c1-2-9-6(8)4-3-5-7/h3-4,7H,2,5H2,1H3 |
Clé InChI |
MKGMMNMIMLTXHO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















